![molecular formula C21H13ClF3N7O2 B2711019 3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1105238-71-8](/img/structure/B2711019.png)
3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a chlorobenzyl group , a trifluoromethylphenyl group , an oxadiazole ring , and a triazolopyrimidinone ring . These groups are known to have significant roles in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with trifluoromethyl groups often involve trifluoromethylation of carbon-centered radical intermediates . Additionally, the activation of the C–F bond in organic synthesis is a common approach in the synthesis of diverse fluorinated compounds .Scientific Research Applications
Synthesis and Structural Analysis
Research in the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives and their structural analysis has been a significant area of interest. For example, Nagaraju et al. (2013) detailed the synthesis of novel derivatives through a multi-step reaction sequence, highlighting the versatility of these compounds in chemical synthesis and the importance of structural elucidation techniques like IR, NMR, and mass spectrometry in confirming compound identities (Nagaraju et al., 2013).
Antimicrobial and Antitumor Activities
Compounds bearing the triazolopyrimidine moiety have been evaluated for their antimicrobial properties. Abu‐Hashem and Gouda (2017) utilized a key intermediate to synthesize novel compounds that showed promising antimicrobial activities, demonstrating the potential of these compounds in addressing bacterial infections (Abu‐Hashem & Gouda, 2017).
Anti-Inflammatory and Anticancer Properties
The exploration of triazolopyrimidines and related compounds for their anti-inflammatory and anticancer properties has been a productive area of research. Medwid et al. (1990) synthesized triazolopyrimidines as potential antiasthma agents, highlighting the diverse therapeutic applications of these compounds (Medwid et al., 1990).
Biological Evaluation of Novel Derivatives
Further, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, demonstrating the potential of these compounds in cancer therapy and inflammation reduction (Rahmouni et al., 2016).
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N7O2/c22-15-7-2-1-4-13(15)9-32-19-17(28-30-32)20(33)31(11-26-19)10-16-27-18(29-34-16)12-5-3-6-14(8-12)21(23,24)25/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBHXCIUWLXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.